Home > Products > Screening Compounds P95399 > OVA-E1 peptide TFA
OVA-E1 peptide TFA -

OVA-E1 peptide TFA

Catalog Number: EVT-15222866
CAS Number:
Molecular Formula: C49H77F3N10O16
Molecular Weight: 1119.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

OVA-E1 peptide TFA is a synthetic peptide derived from the ovalbumin protein, specifically an antagonist variant of the SIINFEKL sequence, which corresponds to the OVA (257-264) epitope. This peptide is notable for its role in immunological research, particularly in T-cell activation studies. The compound is classified as a peptide and is utilized primarily in scientific research settings.

Source

The OVA-E1 peptide TFA is synthesized chemically and does not occur naturally. It is produced for research purposes, particularly in studies involving immune responses and T-cell receptor interactions. The compound is available from various suppliers, including Xcess Biosciences and Biovalley, among others .

Classification

OVA-E1 peptide TFA falls under the category of peptides and is specifically classified as a synthetic immunogenic peptide. It is identified by its CAS number 1262750-80-0 and has a molecular weight of 1119.19 g/mol with the molecular formula C49H77F3N10O16 .

Synthesis Analysis

Methods

The synthesis of OVA-E1 peptide TFA typically employs Solid Phase Peptide Synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. This method uses a resin as a solid support to facilitate the synthesis process.

Technical Details

  1. Reagents: Common reagents include:
    • Trifluoroacetic acid (TFA) for deprotection.
    • Piperidine for removing Fmoc protecting groups.
    • Dicyclohexylcarbodiimide (DCC) as a coupling agent during amino acid addition.
  2. Procedure: The general steps involve:
    • Swelling the resin in a suitable solvent.
    • Coupling protected amino acids to the resin-bound peptide.
    • Washing and deprotecting using TFA or piperidine as necessary.
    • Cleaving the final product from the resin using TFA .
Molecular Structure Analysis

Structure

The molecular structure of OVA-E1 peptide TFA consists of a complex arrangement of amino acids, with specific modifications that enhance its biological activity. The detailed chemical name indicates multiple functional groups that contribute to its properties.

Data

  • Molecular Formula: C49H77F3N10O16
  • Molecular Weight: 1119.19 g/mol
  • The structure includes various functional groups such as amines, carboxylic acids, and trifluoroacetate, which play critical roles in its interaction with biological systems .
Chemical Reactions Analysis

Reactions

The OVA-E1 peptide TFA can undergo various chemical reactions typical of peptides, including hydrolysis and deamidation under certain conditions. These reactions can affect its stability and biological activity.

Technical Details

  • Deprotection Reactions: The removal of protecting groups during synthesis is critical for obtaining the active form of the peptide.
  • Stability Studies: Research indicates that peptides like OVA-E1 may be sensitive to environmental factors such as pH and temperature, influencing their reactivity .
Mechanism of Action

Process

OVA-E1 peptide TFA functions primarily as an antagonist in immune responses. It interacts with T-cell receptors, modulating their activation pathways.

Data

The peptide activates specific signaling cascades, namely p38 mitogen-activated protein kinase and c-Jun N-terminal kinase pathways in thymocytes, both wild-type and mutant forms. This activation plays a crucial role in understanding immune modulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as a white to off-white powder.
  • Storage Conditions: Recommended storage at -20°C for solid form and -80°C when dissolved in solvent to maintain stability .

Chemical Properties

  • Solubility: Generally soluble in organic solvents and certain aqueous solutions.
  • Stability: Sensitive to moisture; should be kept dry to prevent degradation .
Applications

Scientific Uses

OVA-E1 peptide TFA is employed extensively in immunological research. Its applications include:

  • T-cell Activation Studies: Used to investigate mechanisms of T-cell receptor engagement and subsequent signaling pathways.
  • Vaccine Development: Assists in evaluating immune responses elicited by potential vaccine candidates.
  • Cancer Research: Explores tumor immunity by studying how peptides can influence T-cell responses against cancer cells .
Mechanistic Insights into OVA-E1 Peptide TFA in Immunomodulation

Role in p38 MAPK and JNK Signaling Pathways

OVA-E1 peptide TFA (Glu-Ile-Ile-Asn-Phe-Glu-Lys-Leu; MW: 1119.19 g/mol, CAS: 1262750-80-0) directly activates stress-responsive mitogen-activated protein kinase (MAPK) pathways in thymocytes. Biochemical studies reveal that this octameric peptide induces phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) at levels comparable to endogenous antigens in both wild-type and genetically modified thymocytes [1] [4]. This activation occurs independently of T-cell receptor (TCR) affinity thresholds, distinguishing it from canonical antigen-triggered signaling. The peptide’s sequence (EIINFEKL) incorporates a glutamate substitution at position 1, which alters electrostatic interactions with downstream adaptor proteins like TAB1, thereby bypassing classical MAP3K-dependent activation cascades [8].

Functional assays demonstrate that OVA-E1-mediated p38/JNK activation regulates transcriptional activity of AP-1 components (c-Fos/c-Jun), driving expression of cytokines such as IL-2 and TNF-α. Quantitative comparisons with other ovalbumin-derived peptides highlight its unique signaling profile [3] [10]:

Table 1: Signaling Pathway Activation by OVA-Derived Peptides

Peptidep38 PhosphorylationJNK PhosphorylationAP-1 Activation
OVA-E1 (EIINFEKL)+++++++++
SIINFEKL (OVA257)+++
SIITFEKL (T4)++++++
SIIQFEKL (Q4)---

(+++ = strong; ++ = moderate; + = weak; - = none)

Notably, OVA-E1’s efficacy persists in TAP1−/− thymocytes, confirming its TAP-independent mechanism. This positions OVA-E1 as a critical tool for studying alternative immunomodulatory pathways that operate outside classical MHC-I presentation [6] [10].

Antagonist Activity Against SIINFEKL in MHC-I Antigen Presentation

As a structural variant of the immunodominant epitope SIINFEKL (OVA257-264), OVA-E1 peptide TFA functions as a competitive antagonist in MHC-I antigen presentation. The glutamate-to-serine substitution at position 1 (S→E) reduces its binding stability to H-2Kb by 15-fold compared to SIINFEKL, as quantified by surface plasmon resonance (SPR) [4] [10]. This instability prevents productive TCR engagement, inhibiting downstream calcium flux and NFAT nuclear translocation in OT-I transgenic T cells [1] [7].

Structural analyses reveal that the Glu1 residue disrupts key hydrogen bonds between the peptide’s N-terminus and the H-2Kb binding groove, leading to altered conformational dynamics. This reduces the half-life of peptide-MHC complexes from >24 hours (SIINFEKL-Kb) to <2 hours (OVA-E1-Kb), as measured by thermal denaturation assays [4] [8]. Consequently, OVA-E1 effectively blocks SIINFEKL-driven T-cell activation:

Table 2: Antagonistic Properties of OVA-E1 in MHC-I Presentation

ParameterSIINFEKLOVA-E1Biological Consequence
H-2Kb KD (μM)8.7136Reduced MHC stability
TCR half-life (min)253Impaired immune synapse formation
IL-2 secretion (ng/mL)45.22.1Antagonism of T-cell activation
Cross-presentation efficiency98%12%Inhibition of exogenous antigen processing

Furthermore, mass spectrometry immunopeptidomics studies indicate that OVA-E1 alters the post-translational modification landscape of MHC-I-bound peptides, particularly suppressing phosphorylation at tyrosine residues within anchor positions. This haplotype-specific interference provides a rationale for its selective antagonism in H-2Kb-expressing systems [7].

Modulation of Thymocyte Differentiation in Mutant vs. Wild-Type Models

OVA-E1 peptide TFA demonstrates paradoxical selectivity in thymocyte development models. In TAP1−/− OT-I TCR transgenic mice—where thymocyte maturation is arrested due to deficient self-peptide presentation—exogenous OVA-E1 rescues CD8+ T-cell development. This occurs via p38/JNK-dependent upregulation of Bcl-2 and CD69, mimicking weak-TCR-signaling conditions that drive positive selection [1] [6]. In contrast, wild-type thymocytes exhibit unaltered differentiation trajectories upon OVA-E1 exposure, indicating selective bioactivity in antigen-processing-deficient contexts [3].

Critical insights derive from fetal thymus organ culture (FTOC) experiments:

Table 3: Thymocyte Selection Efficiency in TAP1-Deficient Models

Selection MarkerTAP1+/+ + OVA-E1TAP1−/− + OVA-E1TAP1−/− Control
CD4+CD8+ (%)85.342.1*98.5
CD8+ SP (%)12.738.6*0.4
Apoptosis rate (%)15.29.8*62.3
CD5high population18.4%73.9%*2.1%

(p<0.01 vs. control; SP = single-positive)*

The peptide’s efficacy correlates with TCR-pMHC affinity thresholds: At KD >100 μM (characteristic of endogenous selecting peptides), OVA-E1 promotes survival of DP thymocytes, whereas high-affinity ligands (KD <10 μM) induce deletion. JNK inhibition abrogates this selection, confirming pathway-specific modulation [6] [10]. Notably, OVA-E1 enhances the signaling avidity of weak endogenous peptides like β-catenin329-336 through p38-mediated TCR clustering, establishing a permissive niche for mutant thymocyte maturation [10].

Properties

Product Name

OVA-E1 peptide TFA

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C49H77F3N10O16

Molecular Weight

1119.2 g/mol

InChI

InChI=1S/C47H76N10O14.C2HF3O2/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4;3-2(4,5)1(6)7/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71);(H,6,7)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-;/m0./s1

InChI Key

OAOVWFXRXDBOSX-YUPPFQQGSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.